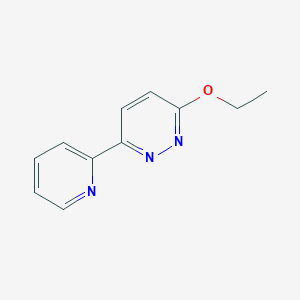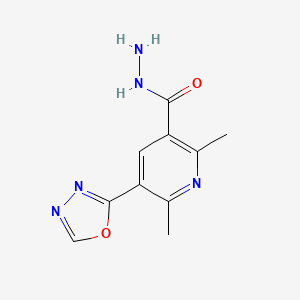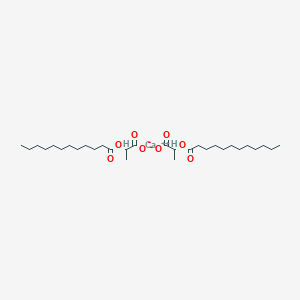
Calcium2-(dodecanoyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium2-(dodecanoyloxy)propanoate is an ester compound formed from the reaction of calcium, dodecanoic acid, and propanoic acid Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Calcium2-(dodecanoyloxy)propanoate typically involves the esterification reaction between dodecanoic acid and propanoic acid in the presence of calcium ions. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium2-(dodecanoyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be broken down into dodecanoic acid and propanoic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Dodecanoic acid and propanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Calcium2-(dodecanoyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of dodecanoic acid.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Calcium2-(dodecanoyloxy)propanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing dodecanoic acid and propanoic acid, which can then exert their effects on cellular processes. Dodecanoic acid, in particular, is known for its antimicrobial properties, disrupting microbial cell membranes and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium propanoate: A calcium salt of propanoic acid, commonly used as a food preservative.
Calcium dodecanoate: A calcium salt of dodecanoic acid, used in various industrial applications.
Uniqueness
Calcium2-(dodecanoyloxy)propanoate is unique due to its dual ester structure, combining the properties of both dodecanoic acid and propanoic acid. This combination allows it to have a broader range of applications and potential effects compared to its individual components.
Eigenschaften
Molekularformel |
C30H54CaO8 |
|---|---|
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
calcium;2-dodecanoyloxypropanoate |
InChI |
InChI=1S/2C15H28O4.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h2*13H,3-12H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
BZIQIFPTSQDSDC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)

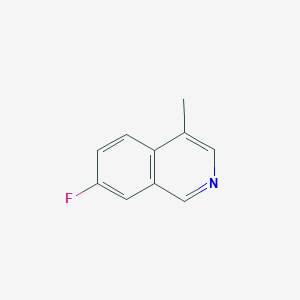
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
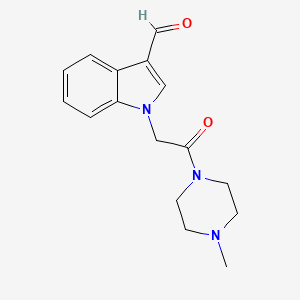
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)




